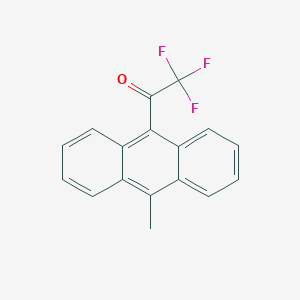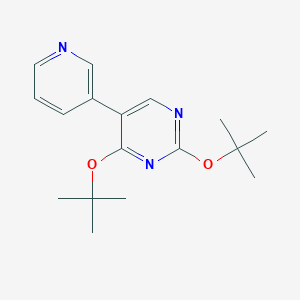![molecular formula C6H7NOS B428938 N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine CAS No. 42456-40-6](/img/structure/B428938.png)
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
描述
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, have been found to exhibit significant fungicidal activity . These compounds have been tested against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse, and some of them showed excellent fungicidal activities . This suggests that N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine could potentially be used in the development of new fungicides.
Crystal Structure Analysis
The crystal structure of compounds similar to N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine has been studied . Such studies can provide valuable insights into the properties of the compound and can guide the design of new materials with desired properties.
Synthesis of Schiff Bases
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds with a carbon-nitrogen double bond, which are widely used in organic synthesis and coordination chemistry.
Coordination Chemistry
The coordination behavior of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine with various metal ions can be studied . This can lead to the development of new coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry.
Antibacterial Activity
Schiff bases, which can be synthesized from N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, have been found to exhibit antibacterial activity . Therefore, this compound could potentially be used in the development of new antibacterial agents.
Development of Novel Pesticides
The structural modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives are significant lead compounds that can be used for further structural optimization . This suggests that N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine could potentially be used in the development of novel pesticides.
作用机制
Target of Action
It has been synthesized into a complex with zn (ii) sulphate heptahydrate , suggesting potential interactions with metal ions.
Mode of Action
The synthesized complex has been shown to interact with ct-dna , indicating that it may interact with DNA or proteins within the cell.
Pharmacokinetics
The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Result of Action
The synthesized complex has shown in vitro antibacterial activity against escherichia coli, klebsiella pneumoniae, bacillus subtilis, and staphylococcus aureus strains .
属性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDLQMYHUIYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356006 | |
| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
CAS RN |
42456-40-6 | |
| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Bis[2,5-dimethyl-3-furoic acid]](/img/structure/B428855.png)
![2-[2-(2-Thienyl)ethyl]-3-furoic acid](/img/structure/B428856.png)
![1,3,3-Trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane](/img/structure/B428857.png)

![2-Dibenzo[b,d]thien-4-ylpropanoic acid](/img/structure/B428859.png)
![2-Dibenzo[b,d]thien-4-yl-2-hydroxypropanoic acid](/img/structure/B428862.png)
![3a,9b-Dihydronaphtho[1,2-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428867.png)
![5,9-dihydrospiro(4H-thieno[3',2':5,6]cyclohepta[1,2-b]thiophene-9,1'-cyclohexane)](/img/structure/B428871.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)

![1,3,4,6-tetraethyl-7H-thieno[3',4':3,4]cyclopenta[1,2-c]thiophen-7-one](/img/structure/B428874.png)

![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)
![Ethyl 2-[(1-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428878.png)